molecular formula C8H9NO2 B8619664 1H-Isoindole-1,3(2H)-dione, tetrahydro-

1H-Isoindole-1,3(2H)-dione, tetrahydro-

Cat. No.: B8619664
M. Wt: 151.16 g/mol
InChI Key: UZTZKICRSWXRFQ-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, tetrahydro- is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include multifunctionalized isoindole-1,3-diones and various substituted tetrahydroisoindole derivatives .

Scientific Research Applications

Medicinal Chemistry

1H-Isoindole-1,3(2H)-dione derivatives have emerged as promising candidates in drug development due to their diverse biological activities. Recent studies highlight their potential as:

  • Antimicrobial Agents : Research indicates that certain derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, one study reported that specific isoindole derivatives showed inhibition zones comparable to standard antibiotics like gentamicin .
  • Anticancer Properties : Compounds derived from 1H-Isoindole-1,3(2H)-dione have been evaluated for their antiproliferative effects against cancer cell lines such as Caco-2 and HCT-116. These compounds demonstrated the ability to induce apoptosis and arrest the cell cycle, suggesting their potential as anticancer agents .
  • Antileishmanial Activity : Some isoindole derivatives have shown remarkable effectiveness against Leishmania tropica, outperforming traditional treatments like Glucantime. The IC50 values for these compounds indicate potent activity, making them candidates for further development in treating leishmaniasis .

Organic Synthesis

In organic chemistry, 1H-Isoindole-1,3(2H)-dione serves as a versatile building block for synthesizing more complex molecules. Its structural features allow it to participate in various chemical reactions:

  • Synthesis of Derivatives : A recent study developed new hexahydro derivatives starting from 3-sulfolene, showcasing the compound's utility in creating diverse chemical entities through epoxidation and nucleophilic opening reactions .
  • Building Block for Complex Molecules : The compound is utilized in synthesizing other heterocycles and biologically active molecules, demonstrating its importance in expanding the chemical library for drug discovery .

Industrial Applications

Beyond laboratory research, 1H-Isoindole-1,3(2H)-dione has applications in industrial chemistry:

  • Biocides in Coatings : The compound has been assessed for its use as a biocide in paints and coatings due to its antimicrobial properties. This application underscores its relevance in enhancing product durability and safety .
  • Material Science : Research indicates that isoindole derivatives can be incorporated into polymers and coatings to impart unique properties, such as improved thermal stability and mechanical strength .

Case Study 1: Anticancer Activity Evaluation

A study synthesized several isoindole derivatives and tested their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications on the isoindole scaffold significantly enhanced anticancer activity. For example, a derivative with a halogen substituent showed improved potency compared to its non-halogenated counterpart .

Case Study 2: Antimicrobial Efficacy

In another research effort, a series of N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives were evaluated for antimicrobial activity. The findings demonstrated that certain compounds exhibited broad-spectrum activity against various pathogens, making them suitable candidates for further pharmaceutical development .

Mechanism of Action

The mechanism of action of tetrahydroisoindole-1,3-dione involves its interaction with molecular targets and pathways. For instance, some derivatives possess potent herbicidal activity and interact with human serum albumin through electrostatic interactions, forming a complex that alters the conformation and secondary structure of the protein . The compound’s effects are primarily mediated through its binding to specific sites on target molecules.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

3a,4,5,6-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h3,6H,1-2,4H2,(H,9,10,11)

InChI Key

UZTZKICRSWXRFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2C(C1)C(=O)NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(3-Amino-4-bromo-6-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione (0.85 g) was dissolved in 1,4-dioxane (5 ml), and ethyl bromoacetate (3.3 g) was added thereto. The resultant mixture was refluxed for 6 hours. Triethylamine (0.2 g) was added thereto, and the mixture was refluxed for 1 hour. After being allowed to cool, water and toluene were added to the mixture, which was then extracted with toluene. The toluene layer was dried and concentrated. The residue was purified by silica gel column chromatography to give 1.0 g of 2-(4-bromo-2-fluoro-5-ethoxycarbonylmethylaminophenyl)-4,5,6,7-(tetrahydro-2H-isoindole-1,3-dione (Compound No. 89). nD26.0 1.5281.
Name
2-(3-Amino-4-bromo-6-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione
Quantity
0.85 g
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reactant
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5 mL
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3.3 g
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reactant
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0.2 g
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reactant
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reactant
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0 (± 1) mol
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